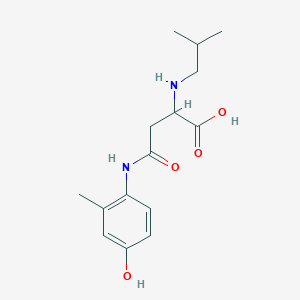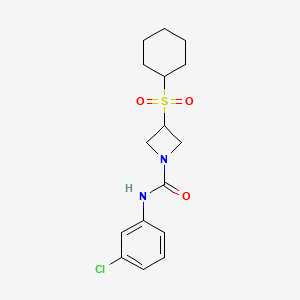
4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a derivative of 4-substituted 2,4-dioxobutanoic acids, which are known to be potent inhibitors of glycolic acid oxidase. These inhibitors are characterized by their lipophilic 4-substituents and have shown significant in vitro activity .
Synthesis Analysis
The synthesis of related compounds involves the substitution of the 4-position on the 2,4-dioxobutanoic acid backbone. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was achieved by a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . Although the exact synthesis of 4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving the appropriate choice of starting materials and reaction conditions to introduce the isobutylamino group.
Molecular Structure Analysis
The molecular structure of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was confirmed using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction . These studies provide insights into the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups that can participate in various reactions. For example, the amino group can be involved in derivatization reactions, as seen in the determination of 4-amino-1-hydroxybutane-1,1-bisphosphonic acid in urine, where the amino group was derivatized for fluorescence detection . Similarly, the oxobutanoic acid moiety could undergo reactions typical of carboxylic acids and ketones, such as esterification or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure. The presence of hydrogen bonds, as observed in the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, can significantly affect the compound's solubility and thermal stability . The electronic properties, such as the first hyperpolarizability and molecular electrostatic potential, provide insights into the compound's potential biological activity and interaction with other molecules .
Scientific Research Applications
Analytical Applications in Agriculture
A study focused on developing a sensitive enzyme-linked immunosorbent assay (ELISA) for the detection of the pesticide fenthion in fruit samples. Two haptens were synthesized, closely related to the chemical structure , demonstrating the application of such compounds in creating analytical tools for monitoring agricultural chemical residues (Zhang et al., 2008).
Green Chemistry and Synthesis
Research on boric acid-catalyzed multi-component reactions in aqueous medium highlights the efficiency and environmental benefits of using water as a solvent for chemical reactions. This method leads to high yields of 4H-isoxazol-5-ones, showcasing the compound's potential in synthesizing important chemical structures with minimal environmental impact (Kiyani & Ghorbani, 2015).
Molecular Structure and Analysis
A detailed study on the molecular structure, spectroscopic properties, and theoretical analyses of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, provides insights into the compound's electronic structure and potential applications in materials science. This includes hyperpolarizability analysis, which is crucial for understanding nonlinear optical properties (Raju et al., 2015).
Biochemical Research
In the realm of biochemistry, the synthesis of novel fluorescent probes for β-amyloids, based on the chemical structure of interest, was reported. These probes show high binding affinities toward amyloid aggregates, offering a new avenue for Alzheimer's disease diagnosis and research (Fa et al., 2015).
properties
IUPAC Name |
4-(4-hydroxy-2-methylanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)8-16-13(15(20)21)7-14(19)17-12-5-4-11(18)6-10(12)3/h4-6,9,13,16,18H,7-8H2,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLMIUSXTHDNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Hydroxy-2-methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2551111.png)


![Methyl 2-(methoxymethyl)-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2551117.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2551119.png)
![2-[[4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2551120.png)


![N-(3,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2551129.png)
![3-(3-chlorobenzyl)-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2551130.png)
